5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The unique structural features include a 3,4-dichlorophenyl group at position 1 and a furan-2-ylmethyl group on the carboxamide nitrogen. These substituents confer distinct electronic and steric properties, influencing its biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2/c15-10-4-3-8(6-11(10)16)21-13(17)12(19-20-21)14(22)18-7-9-2-1-5-23-9/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSCVFSVSYMGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Furan Moiety: The furan moiety can be attached via a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Dichlorophenyl Group
The 3,4-dichlorophenyl moiety undergoes nucleophilic substitution under controlled conditions due to electron-withdrawing effects from chlorine atoms .
| Reaction Type | Conditions | Product Outcome | Source |
|---|---|---|---|
| Hydroxylation | NaOH (aq), 80°C, 12 hrs | 3,4-Dihydroxyphenyl derivative | |
| Amination | NH₃/EtOH, Cu catalyst, 100°C | 3,4-Diaminophenyl derivative |
Triazole Ring Modifications
The 1,2,3-triazole core participates in cycloaddition and alkylation reactions :
| Reaction Type | Reagents/Conditions | Key Observations | Source |
|---|---|---|---|
| Huisgen Cycloaddition | Alkynes, Cu(I) catalyst | Forms fused triazole systems | |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Substitution at N-1 position |
Carboxamide Hydrolysis and Functionalization
The carboxamide group demonstrates pH-dependent stability and reactivity :
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6 hrs | Cleavage to carboxylic acid | |
| Base-Mediated Hydrolysis | NaOH (10%), 60°C, 3 hrs | Forms ammonium salt intermediate |
Furan Ring Electrophilic Substitution
The furan-2-ylmethyl group undergoes electrophilic reactions at the α-position:
| Reaction Type | Reagents | Major Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | |
| Bromination | Br₂/CHCl₃, RT | 5-Bromo-furan derivative |
Amino Group Reactivity
The primary amino group at position 5 participates in condensation and acylation :
| Reaction Type | Reagents | Application | Source |
|---|---|---|---|
| Schiff Base Formation | Aldehydes, EtOH, RT | Imine-linked conjugates | |
| Acetylation | Ac₂O, pyridine, 50°C | N-Acetylated derivative |
Redox Reactions
Oxidative/reductive transformations of key functional groups:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Methoxy Oxidation | KMnO₄, H₂O, 70°C | Quinone formation (if methoxy present) | |
| Nitro Reduction | H₂/Pd-C, EtOH | Amine derivative |
Stability Considerations
-
Hydrolytic Stability : The carboxamide bond resists hydrolysis at neutral pH but cleaves under strongly acidic or basic conditions .
-
Thermal Stability : Decomposes above 200°C without melting, consistent with triazole-carboxamide analogs.
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. The compound has been shown to induce cytotoxic effects on various cancer cell lines.
Case Study:
In a study assessing the cytotoxicity of this compound using the MTT assay, it exhibited significant inhibition of cell proliferation with an IC50 value of 42.30 µM against a specific cancer line. For comparison, the standard drug Cisplatin had an IC50 of 21.42 µM, indicating that while it is less potent than Cisplatin, it still possesses noteworthy anticancer properties .
| Compound | IC50 (µM) |
|---|---|
| 5-amino... | 42.30 |
| Cisplatin | 21.42 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Synthetic Routes
The synthesis of this triazole derivative typically involves multiple steps:
- Formation of the Triazole Ring: This is achieved through cyclization reactions involving azides and alkynes.
- Substitution Reactions: The introduction of the furan and dichlorophenyl groups is performed via electrophilic aromatic substitution.
- Final Modifications: Further functionalization can enhance the compound's biological activity and solubility.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole ring or substituents can significantly alter its biological properties.
Key Findings:
Research indicates that variations in the substituents on the furan ring can enhance anticancer activity while maintaining low toxicity levels in normal cells .
Mechanism of Action
The mechanism of action of 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and sources:
Key Comparative Insights:
The furan-2-ylmethyl substituent may engage in hydrogen bonding or π-π stacking interactions, distinct from the carbamoylmethyl group in SOS-inhibiting analogs .
Antiproliferative Activity :
- Analogs with electron-withdrawing groups (e.g., 4-fluorophenyl, dichlorophenyl) show enhanced activity against cancer cells compared to methyl-substituted derivatives . The target compound’s dichlorophenyl group aligns with this trend.
Metabolic Stability: Fluorinated analogs (e.g., 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-...) may exhibit longer half-lives due to fluorine’s metabolic resistance . The target compound’s furan group, however, could introduce susceptibility to oxidative metabolism.
Pharmacological Targets :
- The scaffold’s versatility is evident: SOS response inhibition (), calcium channel modulation (), and kinase inhibition (). The target compound’s dichlorophenyl-furan combination may favor antibacterial or antiproliferative pathways.
Q & A
Q. What are the recommended synthetic routes for 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. A plausible route includes:
Condensation : React 3,4-dichloroaniline with a furan-2-ylmethyl isocyanide to form an intermediate carboximidoyl chloride.
Cyclization : Treat the intermediate with sodium azide to generate the triazole core via [3+2] cycloaddition.
Functionalization : Introduce the amino group at position 5 of the triazole ring using ammonia or ammonium acetate under reflux.
Key parameters include temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., THF for solubility optimization) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use orthogonal analytical methods:
- HPLC/LC-MS : Quantify purity (>95% recommended for biological assays) and detect impurities.
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for furan protons at δ 6.2–7.4 ppm; ¹³C NMR for triazole carbons at ~145–155 ppm).
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the dichlorophenyl and furan groups .
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
The compound exhibits low aqueous solubility due to its hydrophobic dichlorophenyl and furan groups. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for in vitro assays.
- Derivatization : Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity .
Advanced Research Questions
Q. How does the dichlorophenyl moiety influence target selectivity in enzyme inhibition studies?
The 3,4-dichlorophenyl group enhances binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase or kinase active sites). Computational docking (using AutoDock Vina) and mutagenesis studies reveal:
Q. How can contradictory bioactivity data across cell-based assays be resolved?
Discrepancies may arise from:
- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to assess off-target effects.
- Assay Conditions : Optimize serum concentration (e.g., FBS ≤10% to reduce protein binding) and incubation time (24–72 hr for cytotoxicity assays).
- Orthogonal Assays : Combine Western blotting (target protein quantification) with fluorescence polarization (binding affinity) to validate mechanisms .
Q. What strategies are effective for studying multi-target effects of this compound?
- Chemical Proteomics : Use immobilized compound pull-downs coupled with LC-MS/MS to identify interacting proteins.
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to map selectivity.
- Network Pharmacology : Integrate STRING or KEGG pathway analysis to predict polypharmacological outcomes .
Q. How can researchers address metabolic instability observed in preclinical studies?
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to detect oxidative or hydrolytic degradation.
- Structural Optimization : Replace labile groups (e.g., methyl substituents on the triazole) with fluorine or trifluoromethyl to block CYP450-mediated metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
